molecular formula C18H20N2O3 B2776484 2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034314-63-9

2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2776484
CAS No.: 2034314-63-9
M. Wt: 312.369
InChI Key: MJEWALSOVYSXKS-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-hydroxypyridine with piperidine under basic conditions to form the pyridin-4-yloxy piperidine intermediate. This intermediate is then reacted with benzaldehyde in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl or pyridine derivatives.

Scientific Research Applications

2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-phenyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)ethanone
  • 2-Hydroxy-2-phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
  • 2-Hydroxy-2-phenyl-1-(4-(quinolin-4-yloxy)piperidin-1-yl)ethanone

Uniqueness

2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

2-hydroxy-2-phenyl-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-17(14-4-2-1-3-5-14)18(22)20-12-8-16(9-13-20)23-15-6-10-19-11-7-15/h1-7,10-11,16-17,21H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEWALSOVYSXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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